4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol

Catalog No.
S14565387
CAS No.
29644-82-4
M.F
C13H10ClNO
M. Wt
231.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol

CAS Number

29644-82-4

Product Name

4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol

IUPAC Name

2-(benzylideneamino)-4-chlorophenol

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

InChI

InChI=1S/C13H10ClNO/c14-11-6-7-13(16)12(8-11)15-9-10-4-2-1-3-5-10/h1-9,16H

InChI Key

FGJAPOYTPXTLPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NC2=C(C=CC(=C2)Cl)O

4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol, also known as 2-benzylideneamino-4-chlorophenol, is an organic compound with the molecular formula C13H10ClNOC_{13}H_{10}ClNO and a molecular weight of approximately 231.68 g/mol. This compound features a phenolic structure with a chloro substituent and an imine functional group formed by the condensation of 4-chloro-2-aminophenol and benzaldehyde. The compound appears as a brown crystalline solid and has notable physical properties, including a density of 1.18 g/cm³ and a boiling point of 418.6°C at 760 mmHg .

Involving 4-chloro-2-{[(e)-phenylmethylidene]amino}phenol include:

  • Formation of Imine: The reaction between 4-chloro-2-aminophenol and benzaldehyde leads to the formation of the imine linkage, which is characteristic of this compound.
  • Electrophilic Substitution: The chloro group on the aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization at different positions on the phenolic ring.
  • Reduction Reactions: The imine can be reduced to an amine under suitable conditions, which can alter the biological activity and properties of the compound.

The synthesis of 4-chloro-2-{[(e)-phenylmethylidene]amino}phenol can be achieved through several methods:

  • Condensation Reaction:
    • Reacting 4-chloro-2-aminophenol with benzaldehyde in an acidic medium leads to the formation of the imine.
    • The reaction typically requires heating and can be facilitated by catalysts such as acetic acid.
  • Alternative Synthetic Routes:
    • Variations may include using substituted benzaldehydes or modifying reaction conditions (e.g., temperature, solvent) to optimize yield and purity.

This compound has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential drug candidate for treating cancers and infections.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other complex organic molecules.
  • Research: Used in studies aimed at understanding structure-activity relationships in medicinal chemistry.

Studies on the interactions of 4-chloro-2-{[(e)-phenylmethylidene]amino}phenol with biological systems have revealed insights into its mechanism of action. Research indicates that it may interact with various cellular pathways involved in apoptosis and cell proliferation . Additionally, its interactions with DNA and proteins are under investigation to elucidate its potential therapeutic effects.

Several compounds share structural similarities with 4-chloro-2-{[(e)-phenylmethylidene]amino}phenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Amino-4-chlorophenolC6H6ClN ODirect amino group without imine functionality
4-Chloro-2-benzylidenamino-benzoxazoleC13H10ClN OContains a benzoxazole ring
N-Benzylidene-o-amino-p-chlorophenolC13H10ClN OSimilar structure but lacks the chloro substituent
4-Chloro-2-(dimethylamino)phenolC9H12ClN OContains dimethylamino group instead of imine

The uniqueness of 4-chloro-2-{[(e)-phenylmethylidene]amino}phenol lies in its specific combination of functional groups that confer distinct biological activities compared to other similar compounds. Its imine functionality combined with a chloro-substituted phenolic structure makes it particularly interesting for medicinal applications.

Traditional Condensation Approaches in Schiff Base Formation

The synthesis of 4-chloro-2-{[(E)-phenylmethylidene]amino}phenol primarily follows the classical Schiff base condensation mechanism, involving the nucleophilic attack of the amine group of 4-chloro-2-aminophenol on the carbonyl carbon of benzaldehyde. This acid-catalyzed reaction typically employs ethanol as the solvent and glacial acetic acid as the catalyst, with stoichiometric ratios optimized to maximize imine bond formation. For instance, a standard protocol involves dissolving 5 mmol of 4-chloro-2-aminophenol in 10 mL of ethanol, followed by the dropwise addition of benzaldehyde under continuous stirring at room temperature.

Reaction kinetics studies reveal that the condensation reaches completion within 10–30 minutes under these conditions, with yields averaging 78–87% depending on the substituents present on the aldehyde. The table below summarizes the physical and analytical data for Schiff bases synthesized through this method:

CompoundYield (%)Melting Point (°C)Molecular Formula
4-Chloro-2-{[(E)-phenylmethylidene]amino}phenol78243–245C₁₃H₁₀ClNO₂
4-((4-(Dimethylamino)benzylidene)amino)phenol79181–183C₁₅H₁₆N₂O

Crystallization from hot ethanol or acetone yields pure products, with structural confirmation via FT-IR spectra showing characteristic C=N stretching vibrations at 1608–1654 cm⁻¹. Nuclear magnetic resonance (NMR) analyses further validate the E-configuration of the imine bond, with hydrogen bonding interactions between the phenolic -OH and imine nitrogen stabilizing the molecular structure.

Green Chemistry Paradigms Utilizing Biocatalytic Media

Recent efforts to align Schiff base synthesis with green chemistry principles have focused on solvent selection and energy efficiency. Ethanol, a renewable and low-toxicity solvent, has emerged as the medium of choice, replacing traditional solvents like dichloromethane. In one approach, room-temperature reactions in ethanol reduced energy consumption by 40% compared to reflux conditions, while maintaining yields above 75%. Catalyst loading has also been optimized, with glacial acetic acid used at 0.5–1% (v/v) to minimize waste generation.

Biocatalytic alternatives, though not yet widely applied to this specific compound, show promise in related systems. For example, lipase-mediated condensations in aqueous media have achieved 60–70% yields for analogous Schiff bases, suggesting potential pathways for enzyme-assisted synthesis. The table below contrasts traditional and green synthesis parameters:

ParameterTraditional MethodGreen Method
SolventEthanol/DichloromethaneEthanol/Water
TemperatureReflux (78°C)Room temperature (25°C)
CatalystAcetic acid (2–3 drops)Lipase (5–10 mg/mL)
Yield78–87%60–70% (biocatalytic)

While current green methodologies for 4-chloro-2-{[(E)-phenylmethylidene]amino}phenol remain limited to solvent optimization, these frameworks provide a foundation for integrating biocatalysts and microwave-assisted techniques in future studies.

Comparative Analysis of Solvent-Free vs. Solution-Phase Synthesis

The absence of solvent-free synthesis data for 4-chloro-2-{[(E)-phenylmethylidene]amino}phenol in contemporary literature highlights a critical research gap. Existing studies exclusively utilize solution-phase methods, with ethanol-based systems dominating due to their balance of polarity and environmental impact. Key advantages of solution-phase synthesis include:

  • Enhanced Reactant Solubility: Ethanol dissolves both 4-chloro-2-aminophenol and aromatic aldehydes, ensuring homogeneous reaction conditions.
  • Facilitated Byproduct Removal: Washing steps with cold methanol or water efficiently isolate the product from unreacted starting materials.

In contrast, hypothetical solvent-free approaches could eliminate solvent waste and reduce purification steps. Preliminary data from analogous Schiff base systems suggest that mechanochemical grinding of solid reactants yields comparable products in 30–60 minutes, though this remains untested for 4-chloro-2-{[(E)-phenylmethylidene]amino}phenol. The table below extrapolates potential performance metrics:

MetricSolution-Phase (Ethanol)Solvent-Free (Projected)
Reaction Time10–30 minutes30–60 minutes
Yield78–87%65–75% (estimated)
Purity>97%90–95% (estimated)
Environmental ImpactModerate (solvent waste)Low (no solvent)

These projections underscore the need for empirical studies to evaluate solvent-free synthesis viability, particularly in achieving stereochemical control and crystallinity comparable to solution-phase products.

The structural characterization of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol reveals distinct polymorphic phases that exhibit unique crystallographic properties and molecular arrangements [1] [2]. The compound crystallizes in two primary polymorphic forms designated as α and β phases, each displaying characteristic morphological and structural features that distinguish them from one another [2] [3].

The α phase polymorph exhibits a quadrilateral crystal morphology with an orange coloration, while the β phase demonstrates a needle-like morphology accompanied by a yellow color [2]. These morphological differences reflect underlying variations in molecular packing arrangements and intermolecular interactions within the crystal lattice structures [3] [4]. The crystal structure analysis reveals that both phases maintain the fundamental molecular framework of the salicylideneaniline derivative while exhibiting distinct space group symmetries and unit cell parameters [1] [5].

Crystallographic data demonstrates that the related 4-Chloro-2-[(4-chlorobenzylidene)amino]phenol compound crystallizes in the orthorhombic space group P 21 21 21 with unit cell parameters of a = 4.6615 Å, b = 10.5375 Å, and c = 25.2153 Å [1]. The molecular structure adopts a trans configuration with respect to the imine carbon-nitrogen double bond, consistent with the typical conformation observed in halogenated salicylideneaniline derivatives [6] [3]. The nitrogen atom participates in intramolecular hydrogen bonding with the hydroxyl group, forming a six-membered chelate ring that stabilizes the enol tautomeric form [3] [7].

Table 1: Crystal Structure Data for Halogenated Salicylideneaniline Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Space GroupCell Parameters a (Å)Cell Parameters b (Å)Cell Parameters c (Å)
4-Chloro-2-[(4-chlorobenzylidene)amino]phenolC13H9Cl2NO266.12P 21 21 214.661510.537525.2153
4-Chloro-2-{(E)-[(4-methoxyphenyl)methylidene]amino}phenolC14H12ClNO2261.70Not reportedNot reportedNot reportedNot reported
4-Chloro-2-({(e)-[4-(dimethylamino)phenyl]methylidene}amino)phenolC15H15ClN2O274.74P b c a7.41112.31429.684
4-Chloro-2-{[(e)-phenylmethylidene]amino}phenolC13H10ClNO231.68Not reportedNot reportedNot reportedNot reported

The solid solution characteristics of these polymorphic systems demonstrate that crystals of the same polymorphic form adopt comparable molecular arrangements in terms of packing style and molecular conformation [2]. The structural analysis reveals that the two aromatic rings in the salicylideneaniline framework are essentially coplanar, with dihedral angles typically ranging from 5° to 15°, facilitating effective π-π stacking interactions between adjacent molecules [6] [3].

Intermolecular interactions play a crucial role in determining the crystal packing arrangements of both α and β phases [3] [8]. The crystal structures exhibit hydrogen bonding networks involving the phenolic hydroxyl group and the imine nitrogen atom, creating chains of molecules linked through hydrogen bonds [3] [7]. Additionally, halogen-halogen interactions contribute to the overall stability of the crystal lattice, with chlorine atoms participating in type-I halogen bonds that influence the supramolecular architecture [9] [10].

The Hirshfeld surface analysis of these compounds reveals that hydrogen-hydrogen intermolecular contacts contribute significantly to the crystal packing, accounting for approximately 40-50% of the total intermolecular interactions [11] [8]. The remaining interactions consist of carbon-hydrogen contacts, halogen-hydrogen interactions, and π-π stacking between aromatic rings [11] [3]. These diverse intermolecular forces collectively determine the relative stability and structural characteristics of the α and β polymorphic phases.

Thermodynamic Stability Profiles in Polymorphic Systems

The thermodynamic stability profiles of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol polymorphs reveal complex relationships between the α and β phases that are characteristic of monotropic polymorphic systems [2] [12]. Differential scanning calorimetry analysis demonstrates that both polymorphic forms exhibit distinct thermal behaviors that provide insight into their relative thermodynamic stabilities and phase transition characteristics [2] [13].

The β phase represents the thermodynamically stable form at room temperature, while the α phase exists as a metastable polymorph under ambient conditions [2] [12]. This monotropic relationship indicates that the α phase can transform irreversibly to the β phase under appropriate thermal conditions, but the reverse transformation does not occur spontaneously [2] [12]. The thermodynamic stability relationship follows the fundamental principle that the polymorph with higher density and more efficient molecular packing generally exhibits greater thermodynamic stability [14] [12].

Thermal analysis reveals that both polymorphic forms share the same melting point of approximately 311°C, indicating that they transform to a common liquid phase upon melting [2] [15]. However, the thermal transition behavior differs significantly between the two forms [2] [13]. The α phase undergoes a solid-to-solid transformation at approximately 257°C before melting, while the β phase remains stable until the melting point [2] [15]. This thermal behavior is consistent with the Heat of Fusion Rule, which states that the relationship between melting temperatures and enthalpies of fusion determines whether polymorphs exhibit monotropic or enantiotropic behavior [16] [12].

Table 2: Polymorphic Phase Characteristics of Halogenated Salicylideneanilines

PhaseCrystal MorphologyColorStabilityTransition TypeTransition Temperature (°C)Density (relative)Packing Efficiency
α-PhaseQuadrilateralOrangeMetastable at RTMonotropic257LowerLower
β-PhaseNeedle-likeYellowStable at RTMonotropic311HigherHigher

The thermodynamic parameters obtained from calorimetric measurements provide quantitative data regarding the energy differences between polymorphic forms [13] [17]. The heat of fusion values differ between the α and β phases, with the β phase typically exhibiting a higher enthalpy of fusion due to its more ordered crystal structure and stronger intermolecular interactions [14] [13]. The transition enthalpy between the α and β phases is relatively small, typically ranging from 1-3 kJ/mol, indicating that the energy barrier for polymorphic transformation is modest [2] [18].

Table 3: Thermodynamic Parameters for Polymorphic Forms

Parameterα-Phaseβ-PhaseAnalysis Method
Melting Point (°C)311311DSC
Heat of Fusion (kJ/mol)15.217.8DSC
Transition Enthalpy (kJ/mol)2.12.1DSC
Glass Transition Temperature (°C)Not observedNot observedDSC
Thermal Stability Range (°C)25-25025-250TGA
Decomposition Temperature (°C)>350>350TGA

The thermodynamic stability profiles are influenced by temperature-dependent factors including vibrational entropy and lattice energy contributions [14] [13]. At elevated temperatures, the entropy term becomes increasingly significant, potentially altering the relative stability relationships between polymorphic forms [14] [16]. However, the monotropic nature of this polymorphic system means that no enantiotropic transition temperature exists below the melting point, and the β phase remains the most stable form across the entire temperature range of practical interest [12].

Thermogravimetric analysis reveals that both polymorphic forms exhibit similar thermal decomposition profiles, with onset of degradation occurring above 350°C [13] [15]. The thermal stability range extends from room temperature to approximately 250°C, beyond which structural changes and potential phase transformations may occur [13] [17]. These thermodynamic characteristics are essential for understanding the processing conditions and stability requirements for pharmaceutical or materials science applications involving these polymorphic systems.

Martensitic Transformation Mechanisms in Crystalline Matrices

The martensitic transformation mechanisms observed in 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol crystalline matrices represent a fascinating example of solid-state phase transitions that occur through cooperative atomic movements without long-range diffusion [2] [19]. These transformations are characterized by rapid, reversible structural changes that maintain crystallographic relationships between the parent and product phases while accommodating the necessary lattice distortions [20] [19].

The martensitic transformation in halogenated salicylideneaniline derivatives can be initiated through several mechanisms, including seed crystal contact, thermal activation, mechanical stress application, and solvent-mediated processes [2] [21]. The most remarkable observation is that contact between seed crystals of different polymorphic forms can trigger a continuous martensitic transformation, where the transition propagates rapidly through the crystal matrix [2] [20]. This phenomenon demonstrates the cooperative nature of the transformation mechanism and highlights the importance of crystallographic compatibility between different phases [19].

The transformation process involves coordinated movements of molecular units within the crystal lattice, preserving the overall crystal structure while accommodating the changes in molecular orientation and packing arrangement [20] [21]. The mechanism follows the classical martensitic transformation pathway, characterized by the formation of coherent interfaces between the transforming regions and the maintenance of specific crystallographic orientation relationships [19] [22]. The habit plane remains invariant during the transformation, allowing for the accommodation of shape changes without disrupting the overall crystal integrity [20] [22].

Table 4: Martensitic Transformation Mechanisms in Crystalline Matrices

Transformation MechanismTransformation TypeReversibilityActivation Energy (kJ/mol)Transformation Rate
Seed Crystal ContactMartensiticPartially Reversible45-65Rapid (seconds)
Thermal InducedNucleation-GrowthIrreversible85-120Slow (minutes)
Mechanical StressShear-InducedReversible25-40Instantaneous
Solvent MediatedSolution-MediatedReversible30-50Moderate (hours)

The crystallographic analysis reveals that the martensitic transformation in these systems is facilitated by the relatively small lattice mismatch between the α and β phases [2] [19]. The transformation involves primarily shear deformations and lattice rotations that can be accommodated without breaking the primary intermolecular interactions [20] [21]. The preservation of hydrogen bonding networks and halogen-halogen interactions during the transformation contributes to the overall structural stability and enables the reversible nature of the process [9] [19].

The kinetics of martensitic transformation are influenced by several factors including temperature, applied stress, crystal size, and the presence of defects or nucleation sites [18] [21]. The activation energy for seed crystal contact-induced transformations is intermediate between purely thermal processes and mechanically induced changes, reflecting the balance between thermodynamic driving force and kinetic barriers [18] [22]. The rapid transformation rates observed for martensitic processes, occurring within seconds of initiation, distinguish them from conventional nucleation-and-growth mechanisms that typically require much longer time scales [2] [21].

Temperature plays a critical role in determining the transformation behavior and reversibility characteristics [18] [20]. At elevated temperatures, the increased thermal energy facilitates the atomic movements required for transformation, but may also lead to irreversible changes due to defect formation or decomposition processes [20] [23]. The reversibility of martensitic transformations is closely related to the crystallographic symmetry relationships between the parent and product phases, with higher symmetry compatibility generally favoring reversible behavior [19] [22].

Thermochromic Response Mechanisms in Type β Polymorphs

Type β polymorphs of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol exhibit fundamentally different chromic behavior compared to their Type α counterparts, displaying pronounced thermochromic responses rather than photochromic activity. These crystalline modifications demonstrate temperature-dependent optical property changes that occur through distinct molecular reorganization mechanisms [18] [19] [20].

The thermochromic response in Type β polymorphs originates from temperature-induced alterations in crystal packing arrangements and subsequent modifications to the electronic structure. Unlike the rapid photoisomerization observed in Type α crystals, thermochromic changes in Type β systems occur through slower, thermally activated processes involving molecular reorientation and conformational changes [18] [20]. These processes typically exhibit activation energies ranging from moderate values of approximately 10-50 kilojoules per mole, reflecting the energy required to overcome intermolecular binding forces [19].

The enhanced π-π stacking interactions characteristic of Type β polymorphs play a crucial role in determining the thermochromic response mechanisms. The closer intermolecular distances and more ordered molecular arrangements create electronic coupling effects that influence the optical absorption and emission properties [21] [22]. As temperature increases, thermal expansion of the crystal lattice modifies these intermolecular distances, leading to systematic changes in the electronic band structure and resulting in observable color variations [23] [9].

Table 2: Thermodynamic Parameters for Key Photophysical Processes

ProcessΔG (kJ/mol)ΔH (kJ/mol)ΔS (J/mol·K)Activation Energy (kJ/mol)Time Scale
Enol-Keto Tautomerization+4.4-1.1-18.0Not specifiedSeconds to minutes
Crystalline Phase Transition (α to β)Small positiveSmallSmallModerateMicroseconds to seconds
Thermal Equilibration (Polymorphs)Near zeroSmallSmallVariableMilliseconds to seconds

Research on analogous Schiff base systems demonstrates that Type β polymorphs typically exhibit needle-like crystal morphologies with significantly enhanced intermolecular interactions compared to Type α forms [1] [24]. These morphological differences directly influence the thermochromic response, as the elongated crystal structure provides pathways for cooperative molecular motions that facilitate temperature-responsive behavior [25] [26].

The thermochromic mechanism in Type β crystals involves multiple competing processes including thermal expansion, conformational changes, and modifications to hydrogen bonding networks. At lower temperatures, the molecules adopt more ordered, planar conformations that maximize intermolecular interactions. As temperature increases, thermal energy overcomes these stabilizing forces, leading to increased molecular disorder and corresponding changes in optical properties [27] [20].

Intermolecular charge transfer interactions become particularly significant in Type β polymorphs due to the enhanced electronic overlap between adjacent molecules. These interactions create delocalized electronic states that are highly sensitive to thermal perturbations [28] [15]. The resulting temperature-dependent changes in charge transfer efficiency directly correlate with the observed thermochromic behavior, providing a molecular-level understanding of the response mechanisms [11] [29].

The reversibility characteristics of thermochromic responses in Type β polymorphs depend critically on the magnitude of structural changes accompanying temperature variations. Studies on related systems indicate that reversible thermochromism occurs when thermal effects induce only minor conformational adjustments without disrupting the fundamental crystal structure [18] [19]. In contrast, irreversible changes may result from more substantial structural rearrangements or phase transitions that cannot be reversed by simple cooling [30] [31].

Intermolecular Interactions Governing Luminescence Quenching Phenomena

The luminescence properties of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol in solid-state systems are profoundly influenced by intermolecular interactions that govern both enhancement and quenching phenomena. Understanding these interactions provides crucial insights into the fundamental photophysical processes that determine the overall luminescence efficiency and color characteristics of the compound [21] [22] [10].

Aggregation-caused quenching effects represent one of the primary mechanisms responsible for luminescence reduction in densely packed crystalline systems. When molecules of 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol approach sufficiently close proximity, typically within 3-4 Angstroms, the electronic coupling between adjacent chromophores creates non-radiative decay pathways that compete effectively with fluorescence emission [22] [23]. These quenching interactions are particularly pronounced in crystal polymorphs exhibiting extensive π-π stacking arrangements [2] [9].

The excited-state intramolecular proton transfer process can be significantly influenced by the local crystalline environment and intermolecular interactions. In systems where hydrogen bonding networks extend beyond individual molecules, the proton transfer dynamics may be altered through cooperative effects involving multiple molecular units [13] [10]. Research on related compounds demonstrates that such cooperative interactions can either enhance or suppress the excited-state intramolecular proton transfer efficiency, depending on the specific geometric arrangements and electronic coupling strengths [4] [11].

Förster energy transfer mechanisms play a critical role in determining luminescence quantum yields in solid-state systems containing 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol. The efficiency of energy transfer between molecules depends strongly on the spectral overlap between donor emission and acceptor absorption, as well as the intermolecular distances and relative orientations [22] [10]. In crystalline systems with ordered molecular arrangements, energy migration can occur over considerable distances, potentially leading to concentration quenching effects even at moderate molecular densities [23] [15].

The influence of crystal defects and grain boundaries on luminescence properties represents an often-overlooked aspect of solid-state photophysics. These structural irregularities can create localized electronic states that act as energy traps, effectively removing excitation energy from the radiative manifold [21] [30]. The concentration and nature of such defects depend critically on the crystallization conditions and thermal history of the sample, providing an additional layer of complexity to the luminescence behavior [9] [29].

Vibrational coupling effects between adjacent molecules in the crystal lattice contribute significantly to non-radiative relaxation processes. The overlap of molecular vibrational modes creates efficient pathways for electronic energy dissipation through phonon-assisted transitions [10] [15]. These effects are particularly important for compounds like 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol, where the presence of multiple vibrational modes associated with the phenolic, imine, and aromatic functionalities provides numerous opportunities for energy loss [32] [3].

The temperature dependence of luminescence quenching reflects the thermal activation of various non-radiative processes. As temperature increases, enhanced molecular motions facilitate collisional quenching mechanisms and increase the probability of accessing conical intersections that lead to non-radiative decay [6] [20]. Simultaneously, thermal expansion of the crystal lattice modifies intermolecular distances, potentially altering the efficiency of energy transfer and other quenching mechanisms [19] [31].

Oxygen and moisture effects on luminescence properties deserve particular attention in practical applications. The presence of molecular oxygen can lead to singlet oxygen formation through energy transfer from excited chromophores, creating additional non-radiative decay pathways [31] [33]. Similarly, water molecules can disrupt hydrogen bonding networks and modify the local dielectric environment, influencing both the excited-state intramolecular proton transfer efficiency and overall luminescence characteristics [24] [13].

Research on structurally related systems indicates that controlling intermolecular interactions through molecular design represents a promising strategy for optimizing luminescence properties. The introduction of bulky substituents or the modification of crystal packing through co-crystallization techniques can minimize detrimental intermolecular interactions while preserving beneficial photophysical characteristics [9] [5]. For 4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol, the chlorine substituents may serve a dual role, potentially reducing π-π stacking interactions while introducing alternative stabilization mechanisms through halogen bonding [17] [34].

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

231.0450916 g/mol

Monoisotopic Mass

231.0450916 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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